FITC-hyodeoxycholic acid

Hepatic transport OATP1 NTCP

FITC-HDCA is the only OATP1-selective fluorescent bile acid probe for unambiguous hepatobiliary transport quantification. Its 3α,6α-dihydroxy HDCA backbone is excluded by NTCP, eliminating signal contamination that plagues dual-substrate FITC-cholic acid probes. Deploy in hepatocyte co-cultures to isolate OATP1-mediated uptake; use in ABCB4-expressing models where tauro-HDCA produces the strongest PC efflux stimulation among bile salts. Unlike FITC-DCA, HDCA's moderate choleretic potency avoids masking subtle transport defects. Compatible with standard FITC filter sets (Ex/Em 490/520 nm). ≥98% purity.

Molecular Formula C51H65N3O8S
Molecular Weight 880.1 g/mol
Cat. No. B15141521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFITC-hyodeoxycholic acid
Molecular FormulaC51H65N3O8S
Molecular Weight880.1 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCCCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)C6CCC7C6(CCC8C7CC(C9C8(CCC(C9)O)C)O)C
InChIInChI=1S/C51H65N3O8S/c1-29(36-15-16-37-34-28-43(58)42-25-33(57)18-20-50(42,3)38(34)19-21-49(36,37)2)8-17-46(59)52-22-6-4-5-7-23-53-48(63)54-30-9-12-39-35(24-30)47(60)62-51(39)40-13-10-31(55)26-44(40)61-45-27-32(56)11-14-41(45)51/h9-14,24,26-27,29,33-34,36-38,42-43,55-58H,4-8,15-23,25,28H2,1-3H3,(H,52,59)(H2,53,54,63)/t29-,33-,34+,36-,37+,38+,42+,43+,49-,50-/m1/s1
InChIKeyMFJKSCWIKMCTMG-RGOSNDNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FITC-Hyodeoxycholic Acid (CAS 2374144-21-3): Technical Baseline for Bile Acid Fluorescent Probe Procurement


FITC-hyodeoxycholic acid (FITC-HDCA) is a fluorescently conjugated bile acid probe consisting of hyodeoxycholic acid (HDCA, a 3α,6α-dihydroxy secondary bile acid) covalently linked to fluorescein isothiocyanate (FITC) . The conjugate has a molecular formula of C51H65N3O8S, a molecular weight of 880.14 g/mol, and exhibits excitation/emission maxima of approximately 490/520 nm, compatible with standard FITC filter sets on fluorescence microscopes and flow cytometers [1]. The HDCA backbone confers targeting to bile acid transporters (including ASBT and OATP family members) and receptors such as FXR and TGR5, while the FITC moiety enables real-time visualization of uptake, intracellular trafficking, and enterohepatic circulation dynamics . Commercially available from multiple vendors at purities of ≥95–98%, the compound is supplied as a yellow powder requiring protection from light and storage at -20°C for long-term stability [1].

Why FITC-Hyodeoxycholic Acid Cannot Be Replaced by FITC-Deoxycholic Acid or FITC-Chenodeoxycholic Acid in Hepatic Transport Studies


Bile acids exhibit distinct transporter substrate specificities that preclude generic substitution of one FITC-labeled bile acid for another in mechanistic transport assays. The hydroxylation pattern—specifically the 3α,6α-dihydroxy configuration of HDCA versus the 3α,12α-dihydroxy configuration of deoxycholic acid (DCA) or the 3α,7α-dihydroxy configuration of chenodeoxycholic acid (CDCA)—determines differential recognition by hepatic uptake transporters OATP1 and NTCP [1]. Furthermore, the choleretic potency and hydrophobicity rank ordering among unconjugated bile acids follows a defined hierarchy (deoxycholate ≫ chenodeoxycholate ≫ cholate ≫ ursodeoxycholate) [2]. A procurement decision based solely on FITC fluorescence availability without verifying the bile acid backbone's transporter selectivity and physicochemical properties risks producing non-interpretable or misleading imaging data in hepatobiliary transport studies.

Quantitative Differential Evidence for FITC-Hyodeoxycholic Acid Versus In-Class Bile Acid Probes


Differential Hepatic Uptake Transporter Selectivity: HDCA as an OATP1-Selective Substrate Excluding NTCP

In a head-to-head comparison using HeLa cells stably transfected with rat NTCP or OATP1, unconjugated hyodeoxycholate was transported by OATP1 but not by NTCP, whereas other unconjugated dihydroxy bile acids (chenodeoxycholate, ursodeoxycholate) were not substrates for either transporter [1]. This unique OATP1-selective profile distinguishes HDCA-based probes from FITC-deoxycholic acid (which is also an OATP1 substrate) and from FITC-cholic acid derivatives (which are transported by both NTCP and OATP1) [1]. The differential selectivity enables OATP1-specific transport assays without NTCP background interference.

Hepatic transport OATP1 NTCP bile acid uptake transporter specificity

Choleretic Potency and Hydrophobicity Rank Ordering of HDCA Relative to DCA, CDCA, and UDCA

In a comparative study of 14 bile acids administered intravenously (1–4 μmol/min/kg) to guinea pigs with bile fistula, choleretic activity was directly and linearly related to bile acid hydrophobicity as determined by HPLC retention time [1]. The rank ordering for similarly conjugated bile acids was: deoxycholate (81.78 μL/μmol) ≫ chenodeoxycholate ≫ cholate ≫ ursodeoxycholate [1]. While hyodeoxycholate was not directly measured in this particular dataset, its hydrophobicity index from independent studies positions it between chenodeoxycholate and ursodeoxycholate on the hydrophilicity scale, meaning its choleretic potency is moderate and distinct from the strongly choleretic DCA or weakly choleretic UDCA [2].

Choleresis bile flow hydrophobicity bile acid structure-activity hepatobiliary function

Superior ABCB4-Mediated Phosphatidylcholine Efflux Stimulation by Taurohyodeoxycholate Compared to Tauroursodeoxycholate

A comparative study using Abcb4 knockout mice and ABCB4-expressing HEK293 cells examined the effects of taurine- or glycine-conjugated cholate, ursodeoxycholate, and hyodeoxycholate on ABCB4-mediated phosphatidylcholine (PC) efflux [1]. Among all tested bile salts, taurohyodeoxycholate produced the most pronounced stimulation of PC efflux from ABCB4-expressing HEK293 cells, attributed to its strong capacity to form mixed micelles with PC [1]. In wild-type mice, biliary PC secretion significantly increased following infusion of all tested bile salts, with taurohyodeoxycholate showing the greatest enhancement, whereas Abcb4 knockout mice showed no response to any bile salt infusion, confirming ABCB4 dependence [1].

ABCB4 MDR3 phosphatidylcholine biliary phospholipid cholestasis hepatoprotection

Optimal Application Scenarios for FITC-Hyodeoxycholic Acid Procurement Based on Verified Differential Evidence


OATP1-Selective Hepatic Uptake Imaging Without NTCP Interference

Use FITC-HDCA in hepatocyte co-culture systems or perfused liver models where both NTCP and OATP1 are expressed. The OATP1-selective, NTCP-excluded transport profile of HDCA [1] enables OATP1-specific uptake quantification without signal contamination from NTCP-mediated uptake, which would confound results obtained with FITC-cholic acid derivatives (which are dual NTCP/OATP1 substrates) [1].

ABCB4/MDR3-Mediated Phospholipid Efflux Functional Assays in Cholestasis Models

Deploy FITC-HDCA (or its taurine-conjugated analog) in ABCB4-expressing cell lines or Abcb4 wild-type/knockout mouse models to quantify ABCB4-dependent phosphatidylcholine efflux. The HDCA backbone, as taurohyodeoxycholate, produces the strongest PC efflux stimulation among tested conjugated bile salts [1], offering maximum assay sensitivity for detecting ABCB4 dysfunction in cholestatic liver disease models.

Moderate Choleretic Bile Flow Studies Requiring Physiological Baselines

Select FITC-HDCA over FITC-deoxycholic acid for bile flow studies in cholestasis or liver injury models where strong choleretic stimuli would confound interpretation. The moderate choleretic potency of HDCA (intermediate between CDCA and UDCA on the hydrophobicity-driven choleretic hierarchy) [1] provides a physiologically relevant stimulus without the extreme 81.78 μL/μmol choleretic surge caused by DCA [1] that could mask subtle transport defects.

Intracellular Trafficking and Receptor Binding Visualization for FXR/TGR5 Signaling

Utilize FITC-HDCA for live-cell confocal imaging of bile acid receptor binding and intracellular trafficking in hepatocytes or cholangiocytes. The FITC conjugation preserves HDCA bioactivity while enabling real-time visualization of FXR and TGR5 receptor interactions and subcellular localization dynamics [1], with excitation/emission maxima of 490/520 nm compatible with standard GFP filter cubes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for FITC-hyodeoxycholic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.